5-{[(3-CHLORO-4-FLUOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
5-{[(3-CHLORO-4-FLUOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a thioxo group and a methylene bridge linked to a 3-chloro-4-fluorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-CHLORO-4-FLUOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps. One common method includes the oxidation of intermediate compounds with nitric acid at room temperature, followed by refluxing in phosphorus oxychloride (POCl3). The resulting product is then reacted with piperazine in chloroform (CHCl3) solvent in the presence of potassium carbonate (K2CO3) as a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining appropriate temperatures, solvent volumes, and reaction times to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(3-CHLORO-4-FLUOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
5-{[(3-CHLORO-4-FLUOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: The compound is being investigated for its neuroprotective and anti-neuroinflammatory properties.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-{[(3-CHLORO-4-FLUOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism underlies its potential neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **1-(3-Chloro-4-fluorophenyl)-5-{[(2-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- **1-(3-Chloro-4-fluorophenyl)-5-{[(3-chloro-4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Uniqueness
The uniqueness of 5-{[(3-CHLORO-4-FLUOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[(3-chloro-4-fluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3O2S/c12-7-3-5(1-2-8(7)13)14-4-6-9(17)15-11(19)16-10(6)18/h1-4H,(H3,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRKZVFRJLEBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(NC(=S)NC2=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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